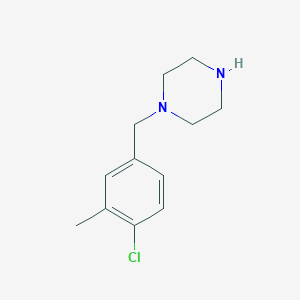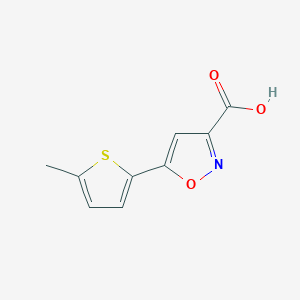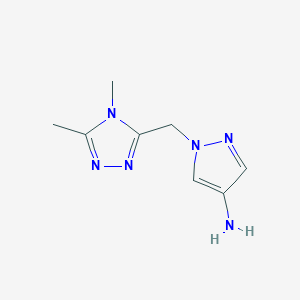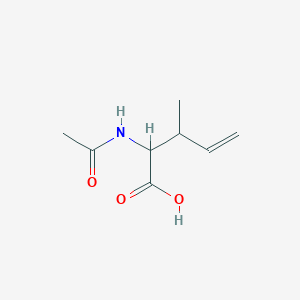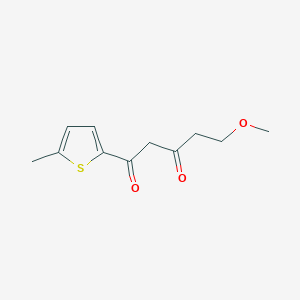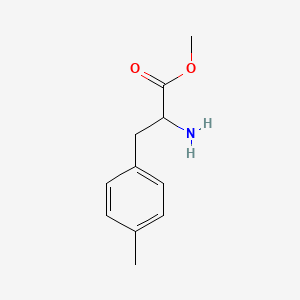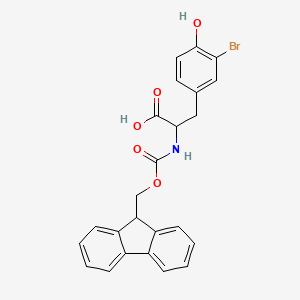![molecular formula C7H17Cl2N3 B13633234 [1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B13633234.png)
[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanaminedihydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications. This compound is of particular interest due to its potential therapeutic properties and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanaminedihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Alkylation: The imidazole ring is then alkylated using isopropyl halides to introduce the propan-2-yl group.
Reduction: The resulting compound is reduced to form the dihydroimidazole derivative.
Amination: The dihydroimidazole derivative is then reacted with formaldehyde and a primary amine to introduce the methanamine group.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of fully reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Binds to specific receptors in biological systems, aiding in the study of receptor-ligand interactions.
Medicine
Therapeutic Agent: Potential use as a therapeutic agent for various diseases due to its biological activity.
Drug Development: Used in the development of new drugs targeting specific biological pathways.
Industry
Pharmaceuticals: Used in the production of pharmaceutical compounds.
Agriculture: Potential use in the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of [1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: The parent compound with a simpler structure.
Histidine: An amino acid containing an imidazole ring.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
Structural Features: The presence of the propan-2-yl and methanamine groups distinguishes it from other imidazole derivatives.
Biological Activity: Exhibits unique biological activities due to its specific structure, making it a valuable compound in scientific research and drug development.
Propiedades
Fórmula molecular |
C7H17Cl2N3 |
|---|---|
Peso molecular |
214.13 g/mol |
Nombre IUPAC |
(1-propan-2-yl-4,5-dihydroimidazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H15N3.2ClH/c1-6(2)10-4-3-9-7(10)5-8;;/h6H,3-5,8H2,1-2H3;2*1H |
Clave InChI |
JSLKWGACSLNDLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN=C1CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B13633156.png)
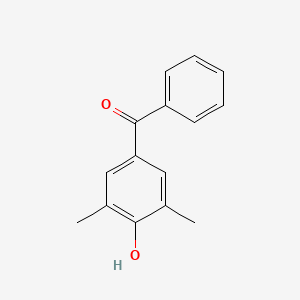
![Ethyl 3-(5-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acrylate](/img/structure/B13633167.png)
![3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid](/img/structure/B13633169.png)

